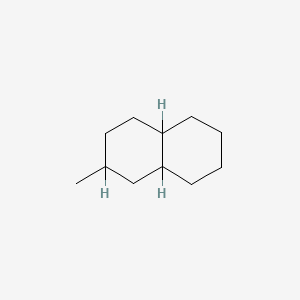

2-Methyldecalin

Descripción general

Descripción

2-Methyldecalin, also known as Decahydro-2-methylnaphthalene, is a bicyclic hydrocarbon with a molecular formula of C11H20 . It is also known as decahydronaphthalene .

Synthesis Analysis

2-Methyldecalin can be prepared from naphthalene by hydrogenation in a fused state in the presence of a catalyst . This synthesis leads to the formation of two stereoisomers of decalin .Molecular Structure Analysis

The molecular formula of 2-Methyldecalin is C11H20. It has an average mass of 152.277 Da and a monoisotopic mass of 152.156494 Da .Chemical Reactions Analysis

The conformational analysis of decalins involves considerations of ring flipping and energy . For example, in cis-9-methyldecalin, the methyl group occupies the convex face over the concave .Physical And Chemical Properties Analysis

2-Methyldecalin has a molecular weight of 152.28 g/mol . Its density is estimated to be 0.8856 , and it has a boiling point of approximately 209.79°C . Its solubility is estimated to be 40.6ug/L at 25 ºC , and it has a refractive index of approximately 1.4764 .Aplicaciones Científicas De Investigación

Metabolism and Oxidation Studies

Research on 2-Methyldecalin primarily involves its metabolism and the study of its oxidation processes. Robertson and Champion (1970) conducted a study on the metabolism of methyldecalins, including 2-Methyldecalin. They found that administering trans- and cis-2-Methyldecalin to rabbits increased urinary glucuronide content. The study isolated metabolites of these isomers, identifying them as various forms of methyl-2-decalol. This research concluded that a specific hydroxylase was responsible for the oxidations observed in these compounds, suggesting that this hydroxylase could be involved in the metabolic oxidation of other simple alicyclic compounds (Robertson & Champion, 1970).

Role in Photodynamic Therapy

Another study explored the antibacterial effects of photodynamic therapy (PDT) using different photosensitizers, which could potentially include compounds like 2-Methyldecalin. This in vitro study investigated the effects of PDT in reducing Enterococcus faecalis in root canals, using methylene blue and toluidine blue as photosensitizers. The results suggested that while PDT might not significantly enhance disinfection after chemomechanical preparation, it indicates the potential for compounds like 2-Methyldecalin to be studied in similar contexts (Souza et al., 2010).

Cancer Research

The responsiveness of human retinoblastoma and neuroblastoma models to various treatments, including the potential use of compounds like 2-Methyldecalin, has been explored. For example, a study by Albert et al. (2005) evaluated the effectiveness of a specific Vitamin D analog in inhibiting the growth of these cancers. This research contributes to understanding how similar compounds might be used in cancer treatment, though it does not specifically mention 2-Methyldecalin (Albert et al., 2005).

Osteoporosis Treatment

Research into osteoporosis treatment has also explored compounds related to 2-Methyldecalin. A study by Plum et al. (2006) investigated a new analog of Vitamin D, 2MD, in the treatment of osteoporosis. While 2-Methyldecalin was not directly studied, the research into analogs like 2MD offers insights into how structurally similar compounds might be utilized in treating bone diseases (Plum et al., 2006).

Safety And Hazards

When handling 2-Methyldecalin, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREARFRXIFVLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873314 | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyldecalin | |

CAS RN |

2958-76-1, 14398-71-1 | |

| Record name | 2-Methyldecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, decahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604668.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1604669.png)

![N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B1604677.png)